![molecular formula C18H16ClFN4S B4623428 N-(5-chloro-2-methylphenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4623428.png)
N-(5-chloro-2-methylphenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea
Overview
Description
N-(5-chloro-2-methylphenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known by its chemical name, CTPI-2. In
Scientific Research Applications
Anticancer Activities
Novel Fluoro Substituted Benzo[b]pyran with anti-Lung Cancer Activity : The study discusses the synthesis of compounds with anticancer activity against lung, breast, and CNS cancer cell lines. It highlights the condensation processes leading to pyrazole and pyrimidine thione derivatives, showcasing the potential of such compounds in cancer treatment A. G. Hammam, O. A. El-Salam, A. Mohamed, N. A. Hafez, 2005.
Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives : This research synthesized pyrazole acyl thiourea derivatives displaying significant antifungal activities against various pathogens and anti-TMV activity, indicating their potential in developing new antifungal agents Jian Wu, Qingcai Shi, Zhuo Chen, Ming He, Linhong Jin, D. Hu, 2012.
Anti-inflammatory Activity
Synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides having anti-inflammatory activity : The creation of eight derivatives showcased significant to moderate anti-inflammatory activities, emphasizing the chemical's potential in developing new anti-inflammatory drugs K. Sunder, Jayapal Maleraju, 2013.
Synthesis Methodologies
Synthesis, crystal X-ray diffraction structure, vibrational properties and quantum chemical calculations on 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea : This study not only synthesizes a related compound but also analyzes its crystal structure and vibrational properties, contributing to the understanding of its chemical behavior and potential applications in material science A. Saeed, M. Erben, N. Abbas, U. Flörke, 2010.
properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN4S/c1-12-6-7-14(19)10-16(12)21-18(25)22-17-8-9-24(23-17)11-13-4-2-3-5-15(13)20/h2-10H,11H2,1H3,(H2,21,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVDSYZMAVKLMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=S)NC2=NN(C=C2)CC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methylphenyl)-3-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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